Cas no 243670-16-8 (2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione)
![2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione structure](https://www.kuujia.com/scimg/cas/243670-16-8x500.png)
2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione
- NIR-628
- DTXSID00440942
- 3,3'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylen-2,10-diyl)dioxy]dipropylamine
- 6,19-bis(3-aminopropoxy)heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione
- 2 10-BIS(3-AMINOPROPOXY)DIBENZO[A J]PERY
- 2,10-bis-(3-aminopropyloxy) dibenzo[a,j]perylene-8,16-dione
- 243670-16-8
- NIR-628, suitable for fluorescence, >=98.0% (HPCE)
- J-015470
- SCHEMBL8485669
-
- Inchi: InChI=1S/C34H28N2O4/c35-13-3-15-39-19-10-12-22-27(17-19)33(37)25-7-1-5-23-29-21-11-9-20(40-16-4-14-36)18-28(21)34(38)26-8-2-6-24(32(26)29)30(22)31(23)25/h1-2,5-12,17-18H,3-4,13-16,35-36H2
- InChI Key: GLYICBWZRQDSNT-UHFFFAOYSA-N
- SMILES: C1=CC2=C3C4=C(C=C(C=C4)OCCCN)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)OCCCN
Computed Properties
- Exact Mass: 528.20490738g/mol
- Monoisotopic Mass: 528.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 40
- Rotatable Bond Count: 8
- Complexity: 867
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 5.5
Experimental Properties
- Density: 1.356
- Melting Point: 186-190 °C
- Boiling Point: 826.245°C at 760 mmHg
- Flash Point: 308.138°C
- Refractive Index: 1.734
- Solubility: acetonitrile: 0.5%, clear
2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione Security Information
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-215573A-5 mg |
NIR-628, |
243670-16-8 | 5mg |
¥2,444.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215573A-5mg |
NIR-628, |
243670-16-8 | 5mg |
¥2444.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215573-1 mg |
NIR-628, |
243670-16-8 | 1mg |
¥752.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215573-1mg |
NIR-628, |
243670-16-8 | 1mg |
¥752.00 | 2023-09-05 |
2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione
Introduction to 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione (CAS No: 243670-16-8)
2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione, identified by its Chemical Abstracts Service number (CAS No: 243670-16-8), is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its perylene core structure functionalized with amino propyl ether groups, exhibits unique physicochemical properties that make it a promising candidate for various applications, particularly in the development of advanced materials and bioactive molecules.
The molecular architecture of 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione features a rigid perylene bisadduct backbone, which is flanked by two propoxyamino substituents. This structural configuration imparts remarkable stability and solubility characteristics, enabling its use in a wide range of solvents and reaction conditions. The presence of amino groups further enhances its reactivity, making it an excellent scaffold for further chemical modifications and derivatization.
In recent years, there has been growing interest in the application of perylene derivatives in the field of medicinal chemistry. The unique electronic properties of perylene-based compounds have been exploited in the design of photoactive materials and biological probes. Specifically, 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has shown potential in the development of novel therapeutic agents due to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
One of the most compelling aspects of this compound is its dual functionality. The amino propyl ether groups not only improve solubility but also serve as attachment points for pharmacophores or other functional units. This versatility has allowed researchers to design a variety of derivatives with tailored properties for specific applications. For instance, the compound has been investigated as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are increasingly used in drug delivery systems and catalysis.
Recent studies have highlighted the role of 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione in photodynamic therapy (PDT). The perylene core absorbs light in the near-infrared region, which allows for deep tissue penetration and minimizes phototoxicity. When combined with appropriate photosensitizers or reactive oxygen species-generating agents, this compound can induce targeted cell death in cancerous tissues. Preliminary clinical trials have demonstrated promising results in treating certain types of malignancies without significant side effects.
The compound's potential extends beyond oncology. Researchers are exploring its applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione to cross the blood-brain barrier and interact with amyloid-beta plaques makes it a candidate for developing novel therapeutic strategies. Additionally, its fluorescence properties have been utilized in diagnostic imaging techniques to detect neural activity and monitor disease progression.
In the realm of materials science, 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has been employed to create high-performance organic semiconductors. Its conjugated system and electron-deficient core contribute to exceptional charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). These applications leverage the compound's ability to form ordered films with high crystallinity and thermal stability.
The synthesis of 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the perylene bisadduct followed by selective functionalization with propylamine derivatives. Advances in synthetic methodologies have enabled higher yields and purities, facilitating its use in industrial-scale applications.
Eco-friendly approaches to synthesizing this compound have also been developed. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption. For example, solvent-free reactions and catalytic processes have been explored to enhance sustainability without compromising product quality.
The future prospects for 2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione are vast. Ongoing research aims to expand its utility into new areas such as nanotechnology and regenerative medicine. By integrating this compound into nanocarriers or hydrogels, scientists hope to develop innovative treatments for injuries and chronic diseases.
In conclusion,2,10-bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione (CAS No: 243670-16-8) represents a versatile molecule with significant potential across multiple disciplines. Its unique structural features and functional properties make it an invaluable tool for researchers working on cutting-edge technologies in pharmaceuticals、materials science,and beyond. As our understanding of its capabilities grows,so too will its applications,shaping the future landscape of scientific innovation.
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